

A Comparative Analysis of the Toxicological Profiles of Moskene and Other Nitromusks

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Compound of Interest

Compound Name: Moskene

Cat. No.: B085458

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of **Moskene** and other nitromusks, including Musk Ketone, Musk Xylene, Musk Tibetene, and Musk Ambrette. The information is supported by experimental data to assist in risk assessment and the development of safer alternatives. Nitromusks are synthetic compounds used as fragrance ingredients in a variety of consumer products.^[1] Due to their lipophilic nature, they can bioaccumulate in adipose tissue and have been detected in human blood and breast milk.^{[1][2]} This has raised concerns about their potential long-term health effects, including endocrine disruption and carcinogenicity.^{[2][3]}

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of **Moskene** and other common nitromusks.

Table 1: Acute and Dermal Toxicity Data for Nitromusks

Compound	Acute Oral LD50 (rat)	90-Day Dermal NOAEL (rat)	Reference
Moskene	> 5000 mg/kg	Male: 24 mg/kg/day, Female: 75 mg/kg/day	[4][5]
Musk Ketone	> 2000 mg/kg	Male & Female: 75 mg/kg/day	[5][6]
Musk Xylene	Low acute toxicity	Male: 75 mg/kg/day, Female: 24 mg/kg/day	[5][7]
Musk Tibetene	Data not available	Male & Female: 75 mg/kg/day	[5]
Musk Ambrette	Data not available	Known neurotoxin, no NOAEL established	[5][8]

Table 2: Genotoxicity, Sensitization, and Endocrine Disruption Potential of Nitromusks

Compound	Genotoxicity (Micronucleus Test)	Skin Sensitization (Guinea Pig)	Phototoxicity/Photoallergenicity	Endocrine Disruption (Estrogenic Activity)	Reference
Moskene	Negative	Negative	Negative	Data not available	[6][9]
Musk Ketone	Negative	Weak sensitizer	Weak phototoxin	Weakly estrogenic	[6][9][10]
Musk Xylene	Negative	Weak sensitizer	Negative	Weakly estrogenic	[6][9][10]
Musk Tibetene	Negative	Negative	Negative	Data not available	[6][9]
Musk Ambrette	Negative	High incidence of photoallergy	Strong photoallergen	Data not available	[6][9]

Experimental Protocols

Dermal Toxicity Studies (90-Day)

A 90-day dermal toxicity study was conducted on albino rats to determine the No-Observed-Adverse-Effect Level (NOAEL) for several nitromusks.[\[5\]](#)

- Test Animals: Albino rats.
- Administration: The nitromusks were applied dermally in daily doses of 7.5, 24, 75, and 240 mg/kg body weight for 90 days. Musk ambrette was used as a positive control.
- Observations: Animals were observed for signs of toxicity, and organ weights were measured. Histopathological examinations of various tissues were performed.
- Endpoint: The NOAEL was determined as the highest dose at which no adverse effects were observed.

Micronucleus Test (In Vitro Genotoxicity)

The genotoxic potential of nitromusks was evaluated using the in vitro micronucleus test with human lymphocytes and the human hepatoma cell line Hep G2.[\[9\]](#) This assay is a standard method for detecting chromosomal damage.[\[11\]](#)

- Cell Lines: Human peripheral blood lymphocytes and Hep G2 cells.
- Treatment: Cells were exposed to various concentrations of the nitromusk compounds up to cytotoxic doses.
- Procedure: The assay was performed according to the principles of the OECD Guideline for the Testing of Chemicals, Section 4, No. 474.[\[12\]](#)[\[13\]](#) After treatment, cells were harvested, and slides were prepared and stained.
- Analysis: The frequency of micronucleated cells was determined by microscopic analysis of at least 4000 polychromatic erythrocytes per animal.[\[12\]](#) A significant increase in the number of micronucleated cells in treated cultures compared to controls indicates a positive result.[\[12\]](#)

Skin Sensitization Test (Guinea Pig Maximization Test)

The potential of nitromusks to cause skin sensitization was assessed using the guinea pig maximization test (GPMT), a standard method outlined in OECD Guideline 406.[14][15]

- Test Animals: Young adult guinea pigs.
- Induction Phase: The test substance was administered intradermally with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application one week later.
- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance was applied topically to a naive site.
- Evaluation: The skin reactions at the challenge site were scored for erythema and edema at 24 and 48 hours after application. The incidence and severity of the reactions in the test group were compared to a control group.

E-Screen Assay for Estrogenic Activity

The estrogenic activity of nitromusks was evaluated using the E-screen assay, which measures the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[16][17]

- Cell Line: MCF-7 human breast cancer cells.
- Procedure: Cells were cultured in a steroid-free medium and then exposed to various concentrations of the test compounds. 17 β -estradiol was used as a positive control.
- Endpoint: After a set incubation period, the cell proliferation was measured. A significant increase in cell proliferation compared to the negative control indicates estrogenic activity.[8]

Cytochrome P450 Induction Assay

The potential of nitromusks to induce cytochrome P450 (CYP) enzymes was assessed in cultured human hepatocytes.[6] This is a key indicator of potential drug-drug interactions.

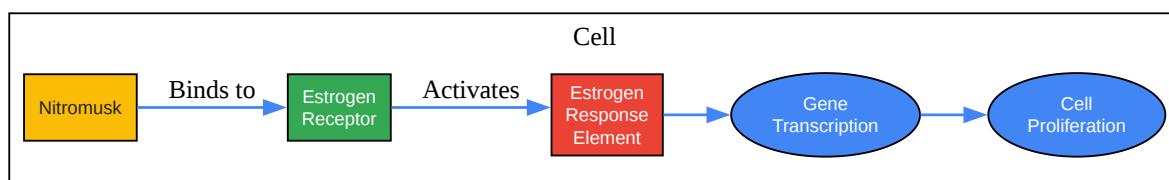
- Cell System: Primary human hepatocytes or HepaRG cells.[6]

- Treatment: Cells were exposed to the test compounds for a specified period.
- Endpoint Measurement: CYP induction can be determined by measuring the increase in mRNA levels of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) or by assessing the increase in their catalytic activity using specific probe substrates.
- Analysis: The results are typically expressed as a fold induction over the vehicle control.

Signaling Pathways and Mechanisms of Toxicity

Endocrine Disruption Pathway

Certain nitromusks, such as Musk Ketone and Musk Xylene, have been shown to exhibit weak estrogenic activity.^[10] This is mediated through their interaction with the estrogen receptor (ER), leading to the proliferation of estrogen-responsive cells.^[16] The binding of these compounds to the ER can trigger downstream signaling pathways normally activated by endogenous estrogens.

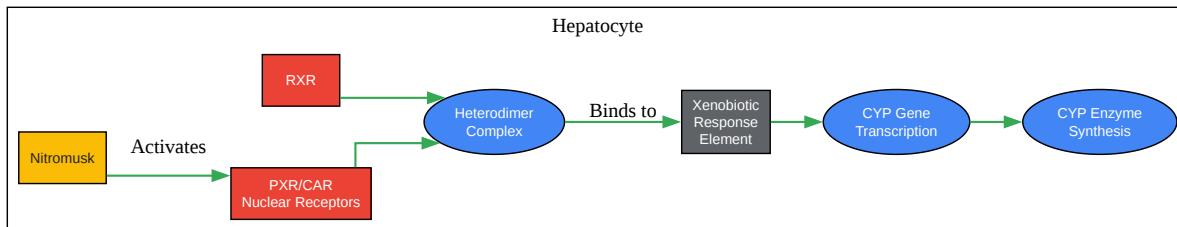


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Estrogenic Activity Pathway of Nitromusks

Cytochrome P450 Induction Pathway

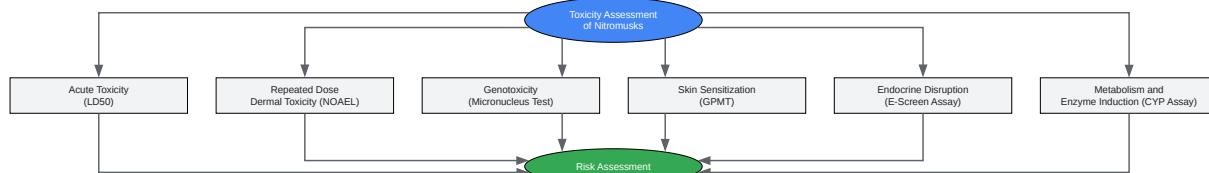
Nitromusks can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of xenobiotics. This induction is often mediated by nuclear receptors such as the Pregnan X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

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Cytochrome P450 Induction by Nitromusks

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of nitromusks.

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Experimental Workflow for Nitromusk Toxicity Assessment

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